molecular formula C14H18N4O3S B6458135 N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2548976-97-0

N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No. B6458135
CAS RN: 2548976-97-0
M. Wt: 322.39 g/mol
InChI Key: NMKWGXLPWHXVLK-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that falls under the category of 4-oxo-4H-pyrido[1,2-a]pyrimidines . These compounds have been studied for their potential biological activities .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)methanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with kinases, altering phosphorylation processes, or with proteases, affecting protein degradation pathways . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound might modulate the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it could affect mitochondrial function, thereby impacting cellular energy metabolism and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. For instance, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on metabolite levels and cellular function . The compound’s structure allows it to fit into enzyme active sites, forming stable complexes that alter enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in vitro or in vivo can result in adaptive cellular responses, including changes in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit a key enzyme in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these interactions is essential for elucidating the compound’s metabolic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy.

properties

IUPAC Name

N-methyl-N-[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-16(22(2,20)21)11-6-8-17(10-11)13-9-14(19)18-7-4-3-5-12(18)15-13/h3-5,7,9,11H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWGXLPWHXVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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